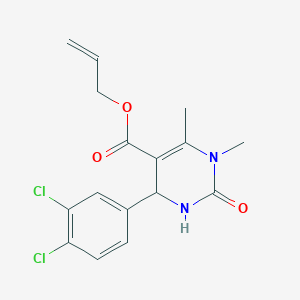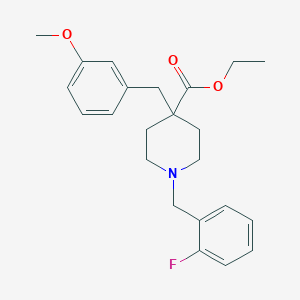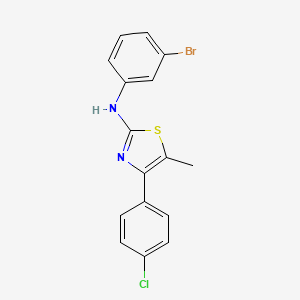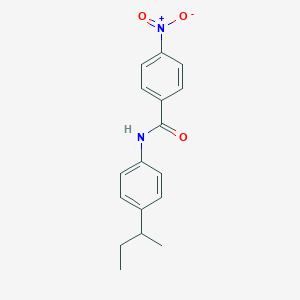![molecular formula C21H23N7O B5154180 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)
2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PP-1, and it is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. In
作用機序
2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide inhibits PTPs by binding to the catalytic site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide depend on the specific PTP inhibited and the downstream signaling pathways activated. In general, this compound has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell proliferation.
実験室実験の利点と制限
One advantage of using 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide in lab experiments is its high potency and selectivity for PTP inhibition. This allows for precise control of downstream signaling pathways and reduces off-target effects. However, one limitation is the potential for toxicity at high concentrations, which can affect cell viability and lead to false results.
将来の方向性
There are several future directions for the research on 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective PTP inhibitors based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide involves several steps. The first step is the preparation of 2-chloronicotinic acid, which is then reacted with 2-(4-piperazin-1-ylphenyl)acetonitrile to yield 2-(4-piperazin-1-ylphenyl)-3-pyridinecarboxylic acid. This compound is then reacted with formaldehyde and hydrogen cyanide to yield 2-(4-piperazin-1-ylphenyl)-3-pyridinecarbonitrile. Finally, this compound is reacted with 2-aminonicotinamide to yield 2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide.
科学的研究の応用
2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in the regulation of insulin signaling, immune response, and cancer cell proliferation. Therefore, this compound has been investigated as a potential treatment for type 2 diabetes, autoimmune disorders, and cancer.
特性
IUPAC Name |
2-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c22-19(29)17-6-4-9-24-20(17)26-15-16-5-3-10-25-21(16)28-13-11-27(12-14-28)18-7-1-2-8-23-18/h1-10H,11-15H2,(H2,22,29)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMABVLQMWLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNC4=C(C=CC=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154181.png)



